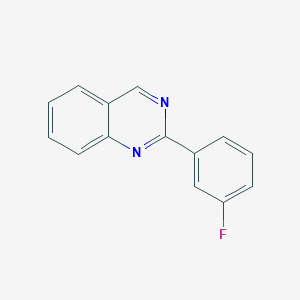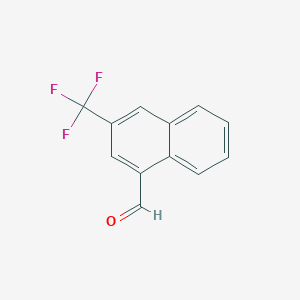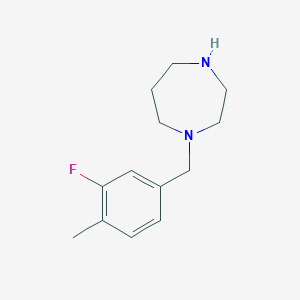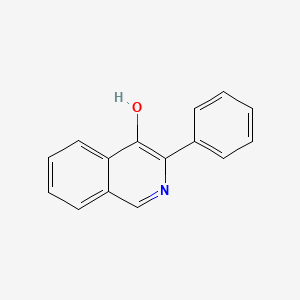
5-Phenylnaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylnaphthalen-1-ol is an organic compound with the molecular formula C16H12O It is a derivative of naphthalene, where a phenyl group is attached to the naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylnaphthalen-1-ol can be achieved through selective electrophilic cyclization of ortho-carbonylarylacetylenols. This method involves the Sonogashira coupling between 2-haloarylacetophenone and pent-4-yn-1-ol derivatives. The resulting precursors are then treated with (+)-CSA under heating conditions to construct the this compound intermediates. The reaction is conducted in methyl trimethylacetate solvent, which predominantly produces the desired product through 6-endo-dig cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be adapted for large-scale production. The use of Sonogashira coupling and selective cyclization provides a reliable pathway for synthesizing this compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phenylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming naphthoquinone derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Various hydroxy derivatives.
Substitution: Substituted naphthalenes with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Phenylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a precursor for naphthoquinone derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Naphthalene derivatives, including this compound, are explored for their potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-Phenylnaphthalen-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific derivatives and their applications. For instance, naphthalene derivatives are known to interact with cellular proteins, affecting processes such as cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Naphthalene: The parent compound with two fused benzene rings.
1-Phenylnaphthalene: A similar compound with a phenyl group attached to the naphthalene ring.
N-Phenylnaphthalen-1-amine: An aromatic amine derivative of naphthalene.
Uniqueness: 5-Phenylnaphthalen-1-ol is unique due to the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This functional group allows for various chemical modifications and enhances the compound’s reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
61982-94-3 |
|---|---|
Molekularformel |
C16H12O |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
5-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C16H12O/c17-16-11-5-9-14-13(8-4-10-15(14)16)12-6-2-1-3-7-12/h1-11,17H |
InChI-Schlüssel |
XKWJZKRUCUZDHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)



![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)
![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)




